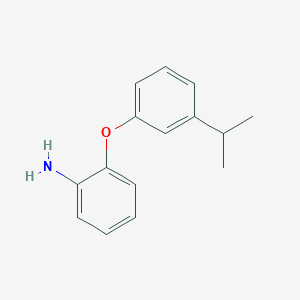

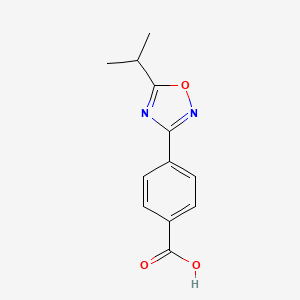

2-(3-Isopropylphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of aniline derivatives can be complex and requires specific conditions for the desired substitution patterns. Paper describes a method for synthesizing 2,3-disubstituted indoles from anilines and vicinal diols. This process involves a cyclocondensation reaction catalyzed by iridium or ruthenium complexes. Although the paper does not specifically mention 2-(3-Isopropylphenoxy)aniline, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their chemical properties and reactivity. Paper discusses the synthesis and crystal structure of 2-(diphenylphosphinylmethoxy)aniline, which, like 2-(3-Isopropylphenoxy)aniline, contains a substituted aniline moiety. The paper provides details on the crystallography of the compound, which could be relevant when considering the molecular structure of 2-(3-Isopropylphenoxy)aniline.

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions depending on their substituents. Paper describes the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane to form an oxadiazole-aniline derivative. This indicates that aniline compounds can be versatile intermediates in the synthesis of heterocyclic compounds. The chemical reactivity of 2-(3-Isopropylphenoxy)aniline would likely be influenced by the isopropyl and phenoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their functional groups and molecular structure. Paper examines a sulfonamide aniline derivative and its metal ion coordinating properties. Although the compound is different from 2-(3-Isopropylphenoxy)aniline, the study highlights the importance of substituents in determining the binding affinity to metal ions. The physical properties such as solubility, melting point, and boiling point would also be affected by the molecular structure of 2-(3-Isopropylphenoxy)aniline.

科学的研究の応用

Nephrotoxicity Studies

The nephrotoxic potential of aniline derivatives, including 2-(3-Isopropylphenoxy)aniline, has been investigated. A study by Rankin et al. (1986) explored the in vivo and in vitro effects of aniline and its monochlorophenyl derivatives on renal function in Fischer 344 rats, contributing to understanding the renal toxicity of these compounds (Rankin et al., 1986).

Electrochemical CO2 Reduction

Research by Talukdar et al. (2020) developed a series of rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, similar to 2-(3-Isopropylphenoxy)aniline. These compounds were studied as electrocatalysts for carbon dioxide (CO2) reduction, highlighting the potential of aniline derivatives in environmental applications (Talukdar et al., 2020).

Wastewater Treatment

Brillas et al. (1997) presented a novel electrochemical method, peroxi-coagulation, for wastewater treatment involving the degradation of aniline. This research is significant for understanding the environmental applications of aniline derivatives (Brillas et al., 1997).

Polymer Research

Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, including structures similar to 2-(3-Isopropylphenoxy)aniline. This study contributes to the development of polymers with fluorescent properties (Buruianǎ et al., 2005).

Sensor Development

Shoji and Freund (2001) explored the use of poly(aniline), a compound related to 2-(3-Isopropylphenoxy)aniline, in developing potentiometric sensors. This study highlights the potential of aniline derivatives in sensor technology (Shoji & Freund, 2001).

Bioremediation

Ang et al. (2009) conducted research on aniline dioxygenase for enhanced bioremediation of aromatic amines. This study is significant for the potential environmental cleanup applications of aniline derivatives (Ang et al., 2009).

Safety and Hazards

While specific safety and hazard information for 2-(3-Isopropylphenoxy)aniline is not provided in the search results, anilines are known to be hazardous. They are classified as flammable liquids (Category 4), and acute toxicity has been observed through oral (Category 3), inhalation (Category 3), and dermal (Category 3) exposure . They can cause serious eye damage (Category 1), skin sensitization (Category 1), and are suspected of causing genetic defects (Category 2) and cancer (Category 2) .

作用機序

Target of Action

Aniline derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets for 2-(3-Isopropylphenoxy)aniline would depend on its chemical structure and properties.

Mode of Action

Aniline derivatives often interact with their targets through processes such as free radical reactions, nucleophilic substitutions, and oxidations . The specific interactions of 2-(3-Isopropylphenoxy)aniline with its targets would be determined by its chemical structure and the nature of the target.

Biochemical Pathways

Aniline and its derivatives are known to be involved in various metabolic pathways, including those related to the metabolism of aromatic compounds . The specific pathways affected by 2-(3-Isopropylphenoxy)aniline would depend on its chemical structure and the nature of its targets.

Pharmacokinetics

The adme properties of most drugs strongly depend on the ability of the drug to pass through membranes via simple diffusion . The specific ADME properties of 2-(3-Isopropylphenoxy)aniline would be determined by its chemical structure and properties.

Result of Action

Aniline and its derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action . The specific effects of 2-(3-Isopropylphenoxy)aniline would depend on its chemical structure, the nature of its targets, and its mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Isopropylphenoxy)aniline. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . The specific influence of environmental factors on 2-(3-Isopropylphenoxy)aniline would depend on its chemical structure and properties.

特性

IUPAC Name |

2-(3-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-6-5-7-13(10-12)17-15-9-4-3-8-14(15)16/h3-11H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLLCODFGLJPIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isopropylphenoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)

![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)

![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)